1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a useful research compound. Its molecular formula is C13H16N2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Indazole Derivatives
Indazole is a type of organic compound that contains a benzene ring fused to a pyrazole ring . Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often due to the indazole scaffold’s ability to bind with high affinity to multiple receptors .
Thiophene Derivatives
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors, modulating their function and leading to potential therapeutic effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating gene expression, this compound can alter cellular metabolism and promote or inhibit the production of specific proteins . These effects are observed across various cell types, including immune cells and cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes and receptors, either inhibiting or activating them . This binding can lead to changes in gene expression, influencing the production of proteins involved in inflammation, cell growth, and apoptosis . The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Properties
IUPAC Name |
1-ethyl-3-thiophen-2-yl-4,5,6,7-tetrahydroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-2-15-11-7-4-3-6-10(11)13(14-15)12-8-5-9-16-12/h5,8-9H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLHDLLRQGMIEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCCC2)C(=N1)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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